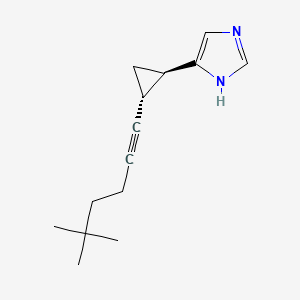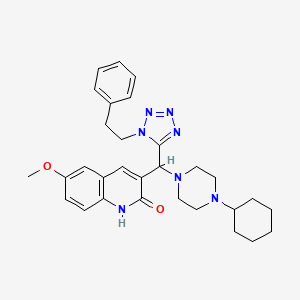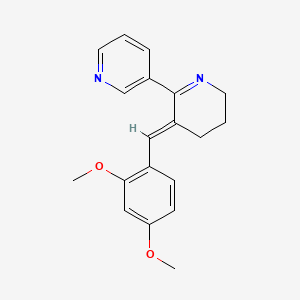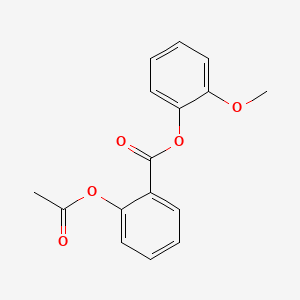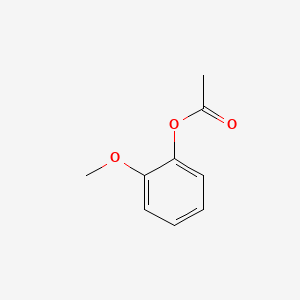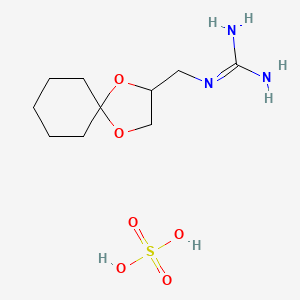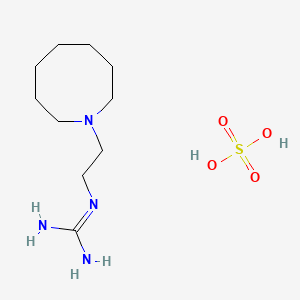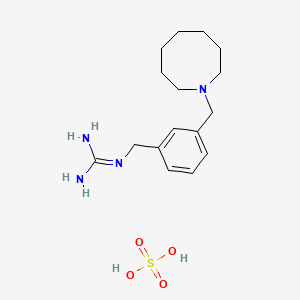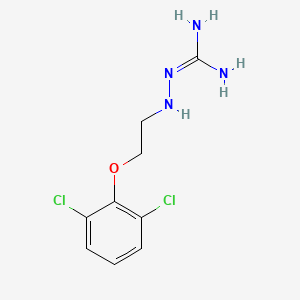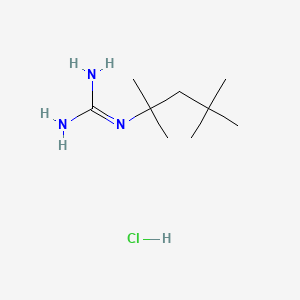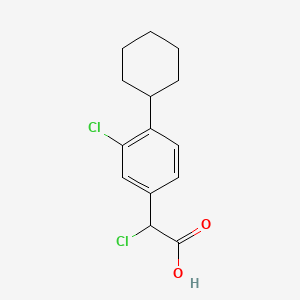
Fenclorac
Overview
Description
. It has been studied for its effectiveness in reducing inflammation, pain, and fever, making it a valuable compound in medical research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenclorac is synthesized through a series of chemical reactions involving the preparation of silyl derivatives and the use of internal standards such as triphenylethylene . The synthesis involves the reaction of 3-chloro-4-cyclohexylphenylglycolic acid and alpha-chloro-4-cyclohexylphenylacetic acid impurities . The procedure includes silylation reactions with N,O-bis(trimethylsilyl)acetamide, which takes approximately 15 minutes to complete .
Industrial Production Methods: The industrial production of this compound involves the preparation of its diethylamine salt form. This method ensures the stability and purity of the compound, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Fenclorac undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and analysis in different environments.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ceric ammonium sulfate, sodium hydroxide, chloroform, sulfuric acid, and hydrochloric acid . These reagents facilitate the conversion of this compound to its metabolites and other derivatives.
Major Products Formed: The major products formed from the reactions involving this compound include 3-chloro-4-cyclohexylbenzene glycolic acid and 3-chloro-4-cyclohexylbenzaldehyde . These products are crucial for the analysis and quantification of this compound in various studies.
Scientific Research Applications
Fenclorac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties . It has shown significant potency in reducing inflammation and pain in various animal models. This compound is more potent than aspirin and indomethacin in reducing fever in rats . It has also been used in studies involving the treatment of adjuvant arthritis and carrageenan paw edema . Additionally, this compound has been investigated for its potential use in treating experimental allergic encephalomyelitis, although it did not interfere with cellular immune mechanisms .
Mechanism of Action
Fenclorac exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . It targets the cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby alleviating symptoms associated with inflammation and pain . This compound’s mechanism of action is similar to other nonsteroidal anti-inflammatory drugs, but it has shown higher potency in certain models .
Comparison with Similar Compounds
Fenclorac is compared with other nonsteroidal anti-inflammatory drugs such as aspirin, phenylbutazone, ibuprofen, and indomethacin . It has been found to be more potent than aspirin and phenylbutazone in reducing inflammation and pain . it is less potent than indomethacin in certain models . This compound’s unique chemical structure and higher potency in specific assays make it a valuable compound for further research and development.
List of Similar Compounds:- Aspirin
- Phenylbutazone
- Ibuprofen
- Indomethacin
This compound’s distinct properties and effectiveness in various models highlight its potential as a therapeutic agent in the treatment of inflammatory conditions.
Properties
CAS No. |
36616-52-1 |
|---|---|
Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H16Cl2O2/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2,(H,17,18) |
InChI Key |
GXEUNRBWEAIPCN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)O)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
alpha-m-dichloro-p-cyclohexylphenylacetic acid diethylammonium salt fenclorac fenclorac, (+-)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1672413.png)
